Cas no 81525-10-2 (Nafamostat)

Nafamostat is een synthetische serineproteaseremmer met een breed werkingsspectrum, voornamelijk gebruikt als anticoagulans en ontstekingsremmer. Het remt selectief proteasen zoals trombine, factor Xa en kallikreïne, waardoor het effectief is in het voorkomen van bloedstolling en het moduleren van ontstekingsreacties. Een belangrijk voordeel van Nafamostat is de korte halfwaardetijd, wat zorgt voor een gecontroleerde en omkeerbare antistollingswerking, ideaal voor kritieke zorgtoepassingen zoals hemodialyse en extracorporele circulatie. Daarnaast vertoont het minimale bijwerkingen in vergelijking met traditionele anticoagulantia, waardoor het geschikt is voor patiënten met een verhoogd risico op bloedingen.
Nafamostat structure
Nafamostat structure
Product Name:Nafamostat
CAS-nummer:81525-10-2
MF:C19H17N5O2
MW:347.370583295822
CID:90807
PubChem ID:4413
Update Time:2025-07-18

Nafamostat Chemische en fysische eigenschappen

Naam en identificatie

    • Nafamostat
    • 6-AMIDINO-2-NAPHTHYL-4-GUANIDINOENZOATE, MESYLATE
    • FUT-175
    • FUTHAN
    • NAFAMOSTAT MESILATE
    • NafamostatMesilateBase
    • 6-Amidino-2-naphthyl 4-guanidinobenzoate
    • Nafamostat Dimethanesulfonate
    • Nafamstat
    • NAFAMOSTAT MESYLATE
    • 4-Guanidinobenzoic acid 6-amidino-2-naphtyl ester
    • 6-carbamimidoylnaphthalen2-yl 4-(diaminomethyleneamino) benzoate
    • CKD-314
    • UNII-Y25LQ0H97D
    • 4-Guanidino-benzoic acid 6-carbamimidoyl-naphthalen-2-yl ester
    • NS00069533
    • Nafabelltan
    • (6-carbamimidoyl-2-naphthyl) 4-guanidinobenzoate;Nafamostat
    • NAFAMOSTAT [MI]
    • HY-B0190
    • Nafamostatum [Latin]
    • SCHEMBL135503
    • 6-(Aminoiminomethyl)-2-naphthalenyl 4-((aminoiminomethyl)amino)benzoate
    • BCP13085
    • NCGC00160398-02
    • GTPL4262
    • p-Guanidinobenzoic acid ester with 6-hydroxy-2-naphthamidine
    • NCGC00160398-13
    • A840154
    • 6-amidino-2-naphthyl p-guanidinobenzoate
    • (6-carbamimidoylnaphthalen-2-yl) 4-carbamimidamidobenzoate
    • D08240
    • Benzoic acid, 4-((aminoiminomethyl)amino)-, 6-(aminoiminomethyl)-2-naphthalenyl ester
    • NCGC00160398-03
    • 4-Guanidino-benzoic acid 6-carbamimidoyl-naphthalen-2-yl ester(FUT-175)
    • AKOS017259237
    • DTXSID0048420
    • Nafamostat (INN)
    • Benzoic acid, 4-[(aminoiminomethyl)amino]-,6-(aminoiminomethyl)-2-naphthalenyl ester
    • NCGC00160398-04
    • Q15409374
    • Nafamostatum
    • AMY8858
    • CHEBI:135466
    • HMS3742K19
    • 7RF
    • 6-[amino(imino)methyl]-2-naphthyl 4-{[amino(imino)methyl]amino}benzoate dimethanesulfonate
    • 81525-10-2
    • NCGC00160398-01
    • 6-Amidino2-naphthyl 4-guanidinobenzoate
    • (6-carbamimidoylnaphthalen-2-yl) 4-(diaminomethylideneamino)benzoate
    • Y25LQ0H97D
    • NAFAMOSTAT [WHO-DD]
    • BSPBio_001194
    • BS-17665
    • AB01566816_01
    • FT-0629861
    • CKD314
    • 6-carbamimidoylnaphthalen-2-yl 4-[(diaminomethylidene)amino]benzoate
    • Nafamostat [INN]
    • 6-carbamimidoylnaphthalen-2-yl 4-guanidinobenzoate
    • BDBM50063698
    • MLS-0435512.0001
    • DB12598
    • CHEMBL273264
    • FUT-175; FUT 175; FUT175
    • benzoic acid, 4-[(aminoiminomethyl)amino]-, 6-(aminoiminomethyl)-2-naphthalenyl ester, methanesulfonate (1:2)
    • BRD-K06674495-334-03-2
    • ALBB-027243
    • BRD-K06674495-334-04-0
    • G78310
    • MDL: MFCD00866067
    • Inchi: 1S/C19H17N5O2/c20-17(21)14-2-1-13-10-16(8-5-12(13)9-14)26-18(25)11-3-6-15(7-4-11)24-19(22)23/h1-10H,(H3,20,21)(H4,22,23,24)
    • InChI-sleutel: MQQNFDZXWVTQEH-UHFFFAOYSA-N
    • LACHT: O=C(C1C=CC(NC(N)=N)=CC=1)OC1C=C2C(C=C(C(N)=N)C=C2)=CC=1

Berekende eigenschappen

  • Exacte massa: 347.13800
  • Monoisotopische massa: 347.138
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 5
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 26
  • Aantal draaibare bindingen: 6
  • Complexiteit: 552
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 141A^2
  • XLogP3: 2

Experimentele eigenschappen

  • Kleur/vorm: Solid
  • Dichtheid: 1.39±0.1 g/cm3 (20 ºC 760 Torr),
  • Smeltpunt: No data available
  • Kookpunt: 637.2°C at 760 mmHg
  • Vlampunt: 339.1°C
  • Brekindex: 1.694
  • Oplosbaarheid: 几乎不溶 (0.027 g/L) (25 ºC),
  • PSA: 138.07000
  • LogboekP: 4.32150
  • Dampfdruk: 0.0±1.9 mmHg at 25°C

Nafamostat Beveiligingsinformatie

Nafamostat Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci19594-10mg
Nafamostat
81525-10-2 98%
10mg
¥453.00 2023-09-09
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci19594-50mg
Nafamostat
81525-10-2 98%
50mg
¥1316.00 2023-09-09
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N877253-10mg
Nafamostat
81525-10-2 98%
10mg
¥731.70 2022-01-13
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N877253-50mg
Nafamostat
81525-10-2 98%
50mg
¥2,107.80 2022-01-13
Biosynth
GDA52510-10 mg
Nafamostat
81525-10-2
10mg
$92.40 2023-01-04
Biosynth
GDA52510-25 mg
Nafamostat
81525-10-2
25mg
$173.25 2023-01-04
Biosynth
GDA52510-50 mg
Nafamostat
81525-10-2
50mg
$277.00 2023-01-04
Biosynth
GDA52510-100 mg
Nafamostat
81525-10-2
100MG
$444.00 2023-01-04
Biosynth
GDA52510-250 mg
Nafamostat
81525-10-2
250MG
$832.50 2023-01-04
Ambeed
A227981-1mg
6-Carbamimidoylnaphthalen-2-yl 4-guanidinobenzoate
81525-10-2 98%
1mg
$25.0 2025-04-16

Nafamostat Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Water ;  0.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol ;  0.5 h, rt
2.1 Reagents: Cyanuric chloride ,  4-Methylmorpholine ;  4 h, 60 °C
2.2 overnight, rt
2.3 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
2.4 Solvents: Methanol
Referentie
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
Ahmed, Riyaz; et al, ChemistrySelect, 2023, 8(18),

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Water
1.2 -
2.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  5 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
2.3 Solvents: Methanol ;  cooled; 0.5 h, rt
2.4 Reagents: Diethyl ether
Referentie
Synthesis of 4-[(aminoiminomethyl)amino]benzoic acid 6-(aminoiminomethyl)-2-naphthalenyl ester, methanesulfonate (1:2) (nafamostat mesilate)
Chen, Baoquan; et al, Zhongguo Yiyao Gongye Zazhi, 2007, 38(8), 545-546

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  overnight, rt
1.2 Reagents: Ammonia Solvents: Methanol ;  3 h, 50 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  15 min, rt
1.4 Solvents: Methanol
2.1 Reagents: Cyanuric chloride ,  4-Methylmorpholine ;  4 h, 60 °C
2.2 overnight, rt
2.3 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
2.4 Solvents: Methanol
Referentie
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
Ahmed, Riyaz; et al, ChemistrySelect, 2023, 8(18),

Productiemethode 4

Reactievoorwaarden
1.1 Solvents: Dimethylformamide ;  5 - 6 h, 150 °C; 150 °C → rt
1.2 Reagents: Sodium hydroxide ;  5 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
2.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  overnight, rt
2.2 Reagents: Ammonia Solvents: Methanol ;  3 h, 50 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water ;  15 min, rt
2.4 Solvents: Methanol
3.1 Reagents: Cyanuric chloride ,  4-Methylmorpholine ;  4 h, 60 °C
3.2 overnight, rt
3.3 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
3.4 Solvents: Methanol
Referentie
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
Ahmed, Riyaz; et al, ChemistrySelect, 2023, 8(18),

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Pyridine
Referentie
Synthesis and structure-activity study of protease inhibitors. IV. Amidinonaphthols and related acyl derivatives
Aoyama, Takuo; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(4), 1458-71

Productiemethode 6

Reactievoorwaarden
Referentie
Amidine compounds and anticomplement agent comprising them
, European Patent Organization, , ,

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Cyanuric chloride ,  4-Methylmorpholine ;  4 h, 60 °C
1.2 overnight, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
1.4 Solvents: Methanol
Referentie
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
Ahmed, Riyaz; et al, ChemistrySelect, 2023, 8(18),

Productiemethode 8

Reactievoorwaarden
1.1 Solvents: Dimethylformamide
2.1 Reagents: Hydrochloric acid Solvents: Ethanol ;  cooled; overnight, rt
2.2 Reagents: Ammonia Solvents: Ethanol ;  3 h, 50 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water
2.4 Solvents: Methanol ;  cooled; 0.5 h, rt
2.5 Reagents: Diethyl ether
3.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  5 h, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water
3.3 Solvents: Methanol ;  cooled; 0.5 h, rt
3.4 Reagents: Diethyl ether
Referentie
Synthesis of 4-[(aminoiminomethyl)amino]benzoic acid 6-(aminoiminomethyl)-2-naphthalenyl ester, methanesulfonate (1:2) (nafamostat mesilate)
Chen, Baoquan; et al, Zhongguo Yiyao Gongye Zazhi, 2007, 38(8), 545-546

Productiemethode 9

Reactievoorwaarden
1.1 Solvents: Peracetic acid ;  0.5 h, 0 °C; 0 °C → rt; overnight, rt
2.1 Reagents: Potassium carbonate Solvents: Water ;  0.5 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Methanol ;  0.5 h, rt
3.1 Reagents: Cyanuric chloride ,  4-Methylmorpholine ;  4 h, 60 °C
3.2 overnight, rt
3.3 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
3.4 Solvents: Methanol
Referentie
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
Ahmed, Riyaz; et al, ChemistrySelect, 2023, 8(18),

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: Bromine Solvents: Acetic acid ;  15 - 30 min, rt
1.2 Solvents: Water ;  3 - 4 h, 120 °C; 120 °C → 100 °C
1.3 Reagents: Tin ;  3 h, reflux
2.1 Solvents: Dimethylformamide ;  5 - 6 h, 150 °C; 150 °C → rt
2.2 Reagents: Sodium hydroxide ;  5 min, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
3.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  overnight, rt
3.2 Reagents: Ammonia Solvents: Methanol ;  3 h, 50 °C
3.3 Reagents: Sodium bicarbonate Solvents: Water ;  15 min, rt
3.4 Solvents: Methanol
4.1 Reagents: Cyanuric chloride ,  4-Methylmorpholine ;  4 h, 60 °C
4.2 overnight, rt
4.3 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
4.4 Solvents: Methanol
Referentie
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
Ahmed, Riyaz; et al, ChemistrySelect, 2023, 8(18),

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Hydrogen peroxide Solvents: Water ;  < 10 °C; 30 min, 0 °C
2.1 Solvents: Peracetic acid ;  0.5 h, 0 °C; 0 °C → rt; overnight, rt
3.1 Reagents: Potassium carbonate Solvents: Water ;  0.5 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Methanol ;  0.5 h, rt
4.1 Reagents: Cyanuric chloride ,  4-Methylmorpholine ;  4 h, 60 °C
4.2 overnight, rt
4.3 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
4.4 Solvents: Methanol
Referentie
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
Ahmed, Riyaz; et al, ChemistrySelect, 2023, 8(18),

Productiemethode 12

Reactievoorwaarden
Referentie
Amidine compounds and anticomplement agent comprising them
, European Patent Organization, , ,

Productiemethode 13

Reactievoorwaarden
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Pyridine
Referentie
Synthesis and structure-activity study of protease inhibitors. IV. Amidinonaphthols and related acyl derivatives
Aoyama, Takuo; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(4), 1458-71

Nafamostat Raw materials

Nafamostat Preparation Products

Nafamostat Leveranciers

Xiantao Lizhao Pharmaceutical Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:81525-10-2)nafamostat
Ordernummer:LZ0145
Voorraadstatus:in Stock
Hoeveelheid:1kg
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Tuesday, 6 January 2026 10:11
Prijs ($):inquiry
E-mail:1010771219@qq.com
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:81525-10-2)Nafamostat
Ordernummer:A840154
Voorraadstatus:in Stock
Hoeveelheid:50mg/100mg
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 06:48
Prijs ($):239.0/380.0
E-mail:sales@amadischem.com
Aanbevolen leveranciers
Xiantao Lizhao Pharmaceutical Technology Co., Ltd
(CAS:81525-10-2)nafamostat
LZ0145
Zuiverheid:99%
Hoeveelheid:1kg
Prijs ($):Onderzoek
E-mail
Amadis Chemical Company Limited
(CAS:81525-10-2)Nafamostat
A840154
Zuiverheid:99%/99%
Hoeveelheid:50mg/100mg
Prijs ($):239.0/380.0
E-mail